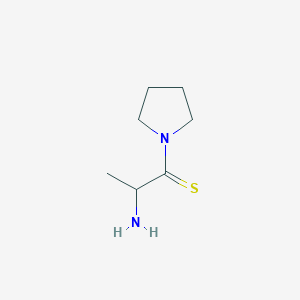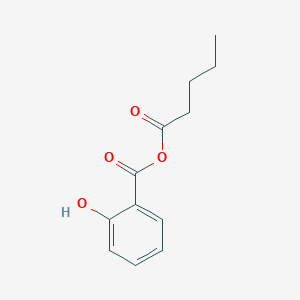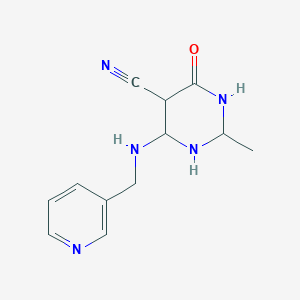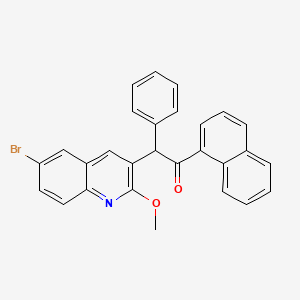![molecular formula C19H25N5O3S B14782976 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxmetidine, also known by its code name SKF 92994, is a histamine H2 receptor antagonist. It is primarily used in the treatment of active duodenal ulcers due to its ability to inhibit transmembrane calcium flux in cardiac and vascular tissues . The compound has a molecular formula of C19H21N5O3S and a molar mass of 399.47 g/mol .
準備方法
The synthesis of oxmetidine involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a 2-aminopyrimidin-4(1H)-one derivative, which is then modified to introduce the 1,3-benzodioxol-5-ylmethyl group at the 5-position and a 4-(5-methyl-1H-imidazol-4-yl)-3-thiabutyl substituent at the 2-amino group . Industrial production methods often involve high-performance liquid chromatographic techniques to ensure the purity and consistency of the final product .
化学反応の分析
Oxmetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Oxmetidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study histamine H2 receptor antagonists and their interactions with various receptors.
Biology: Researchers use oxmetidine to investigate its effects on transmembrane calcium flux in cardiac and vascular tissues.
Medicine: Oxmetidine is primarily used in the treatment of active duodenal ulcers due to its gastric antisecretory effects
作用機序
Oxmetidine exerts its effects by competitively inhibiting histamine binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells . This competitive inhibition results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets and pathways involved include the H2 receptors and the associated signaling pathways that regulate gastric acid secretion .
類似化合物との比較
Oxmetidine is unique among histamine H2 receptor antagonists due to its specific chemical structure and potency. Similar compounds include:
Cimetidine: Another H2 receptor antagonist used to manage GERD, peptic ulcer disease, and indigestion.
Famotidine: A propanimidamide and histamine H2-receptor antagonist with antacid activity.
Ranitidine: A histamine H2 receptor antagonist that reduces stomach acid production.
Compared to these compounds, oxmetidine is noted for its higher potency and specific cytotoxic effects .
特性
分子式 |
C19H25N5O3S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one |
InChI |
InChI=1S/C19H25N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25) |
InChIキー |
PFWLZPHLCADPGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)


![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)
![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)

![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)


